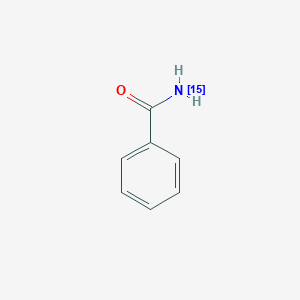

Benzamide-15N

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(15N)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAEFPNCMNJSK-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479998 | |

| Record name | Benzamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-62-9 | |

| Record name | Benzamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31656-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Benzamide-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide-15N is a stable isotope-labeled version of benzamide, an organic compound with significant applications in medicinal chemistry and as a synthetic intermediate.[1][2] The incorporation of the nitrogen-15 (¹⁵N) isotope provides a valuable tool for researchers, enabling a range of analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to trace the molecule's fate in chemical and biological systems. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and its role as a PARP inhibitor.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid or powder at room temperature. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅CO¹⁵NH₂ | |

| Molecular Weight | 122.13 g/mol | [3] |

| CAS Number | 31656-62-9 | |

| Melting Point | 125-128 °C | |

| Appearance | White to pale cream solid/powder | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Assay | ≥99% (CP) |

Solubility

The solubility of unlabeled benzamide has been quantitatively determined in various solvents at different temperatures. These values provide a strong indication of the expected solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | ~0.3 |

| Methanol | 25 | ~15 |

| Ethanol | 25 | ~8 |

| Acetone | 25 | ~12 |

| Ethyl Acetate | 25 | ~2 |

Note: Data is for unlabeled benzamide and serves as a close approximation for this compound.

Spectroscopic Data

Due to the isotopic labeling, the spectroscopic data for this compound, particularly its ¹⁵N NMR and mass spectrum, are distinct from its unlabeled counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be very similar to that of unlabeled benzamide. The aromatic protons typically appear in the range of δ 7.4-8.0 ppm. The two amide protons will be split by the ¹⁵N nucleus, resulting in a doublet.

-

δ ~7.4-7.6 (m, 3H, Ar-H)

-

δ ~7.9 (m, 2H, Ar-H)

-

δ ~8.0 (d, 2H, ¹⁵NH₂) [4]

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will also be very similar to unlabeled benzamide. The carbonyl carbon will show coupling to the ¹⁵N nucleus.

¹⁵N NMR: The ¹⁵N chemical shift for primary amides typically falls in the range of 110-120 ppm.[7][8] The exact chemical shift would need to be determined experimentally.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 122, which is one mass unit higher than that of unlabeled benzamide (m/z 121).[9][10][11] The fragmentation pattern is expected to be similar to unlabeled benzamide, with major fragments corresponding to the loss of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic amide and aromatic absorptions. The N-H stretching vibrations will be shifted to a lower frequency compared to unlabeled benzamide due to the heavier ¹⁵N isotope.

-

~3400 cm⁻¹ (N-H stretch, asymmetric)

-

~3200 cm⁻¹ (N-H stretch, symmetric)

-

~1650 cm⁻¹ (C=O stretch, Amide I)

-

~1600 cm⁻¹ (N-H bend, Amide II)

-

~1400-1500 cm⁻¹ (C=C stretch, aromatic)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzoyl chloride with a ¹⁵N-labeled ammonia source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl).

Workflow for Synthesis of this compound

Caption: A typical workflow for the synthesis of Benzamide-¹⁵N.

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve a molar equivalent of ¹⁵N-ammonium chloride in a suitable amount of aqueous sodium hydroxide solution (e.g., 2 M).

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of benzoyl chloride dropwise to the cold, stirring solution.

-

Continue stirring vigorously for 15-20 minutes. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to yield pure this compound.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation

Caption: A general workflow for preparing an NMR sample of Benzamide-¹⁵N.

Detailed Protocol:

-

Weigh approximately 5-25 mg of this compound into a small, clean vial.[14][15][16][17]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18] Otherwise, directly transfer the solution into the NMR tube using a clean pipette.

-

Cap the NMR tube securely and label it appropriately.

¹H-¹⁵N HSQC NMR Spectroscopy

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating the chemical shifts of protons directly bonded to ¹⁵N nuclei.

Workflow for ¹H-¹⁵N HSQC Experiment

Caption: A generalized workflow for acquiring a ¹H-¹⁵N HSQC spectrum.

Detailed Protocol:

-

Prepare a sample of this compound in a suitable deuterated solvent as described above.

-

Insert the sample into the NMR spectrometer and lock the field on the deuterium signal of the solvent.

-

Tune and match the NMR probe for both the ¹H and ¹⁵N frequencies.

-

Shim the magnetic field to obtain optimal resolution.

-

Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gp on a Bruker spectrometer).[19]

-

Set the appropriate spectral widths for both the ¹H and ¹⁵N dimensions to encompass the expected chemical shifts.

-

Set the number of scans and other acquisition parameters based on the sample concentration.

-

Acquire the 2D data.

-

Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.

-

The resulting 2D spectrum will show a correlation peak for each proton attached to the ¹⁵N atom.

Role as a PARP Inhibitor and Signaling Pathway

Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[20][21] Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins.[22][23] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair.[24] By inhibiting PARP1, benzamide can disrupt this repair process, which is a strategy used in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations (synthetic lethality).

PARP1 Signaling Pathway in DNA Damage Response

Caption: Simplified PARP1 signaling pathway in response to DNA damage and its inhibition by Benzamide-¹⁵N.

Conclusion

This compound is a valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the analytical advantages conferred by the ¹⁵N label, make it ideal for a variety of studies. This guide provides the essential information and protocols needed to effectively utilize this compound in a research setting, from its synthesis and characterization to its application in studying important biological pathways.

References

- 1. Benzamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-255-1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzamide (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 5. bmse000668 Benzamide at BMRB [bmrb.io]

- 6. spectrabase.com [spectrabase.com]

- 7. science-and-fun.de [science-and-fun.de]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzamide [webbook.nist.gov]

- 12. Benzamide [webbook.nist.gov]

- 13. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. youtube.com [youtube.com]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 21. PARP1 - Wikipedia [en.wikipedia.org]

- 22. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Benzamide-15N: A Technical Guide to Structure, Isotopic Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzamide-15N, a stable isotope-labeled compound crucial for a variety of research and development applications. The document details its structure, methods of isotopic labeling, analytical protocols, and key uses in the scientific field, with a focus on quantitative data and experimental methodologies.

Structure and Physicochemical Properties

This compound is an isotopologue of Benzamide, where the naturally abundant nitrogen-14 (¹⁴N) atom in the amide group is replaced by the stable, heavier isotope nitrogen-15 (¹⁵N).[1] This substitution is foundational to its utility in analytical chemistry, as it allows the molecule to be distinguished from its natural counterpart by mass-sensitive and nuclear magnetic resonance techniques.[1] The fundamental structure consists of a benzene ring attached to a ¹⁵N-labeled carboxamide group.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅CO¹⁵NH₂ | |

| Molecular Weight | ~122.13 g/mol | [4][5] |

| Labeled CAS Number | 31656-62-9 | [4][6] |

| Unlabeled CAS Number | 55-21-0 | [4][5] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 125-128 °C | |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |

| Chemical Purity | Typically ≥98% | [4][5] |

| Mass Shift | M+1 |

Isotopic Labeling: Synthesis and Incorporation

The introduction of the ¹⁵N isotope into the benzamide structure is a critical step that enables its function as a tracer or internal standard. Several methodologies can be employed for ¹⁵N isotopic labeling.

General Labeling Strategies

-

Direct Incorporation: This is the most straightforward approach, involving the use of ¹⁵N-labeled precursors in the chemical synthesis. For Benzamide-¹⁵N, this would typically involve reacting benzoyl chloride with a ¹⁵N-labeled ammonia source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonia gas (¹⁵NH₃).[1]

-

Isotopic Exchange: In this method, the ¹⁴N atom in an existing amide molecule is swapped for a ¹⁵N atom.[1] While more complex for a simple molecule like benzamide, late-stage isotopic exchange techniques have been developed for more complex primary amines, offering a pathway to introduce ¹⁵N without requiring a complete de novo synthesis.[7]

-

Biosynthetic Incorporation: For producing ¹⁵N-labeled biomolecules like proteins, microorganisms (e.g., E. coli) are cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. This results in the uniform incorporation of ¹⁵N into all nitrogen-containing biomolecules, including the amide bonds of the protein backbone.[1][8][9]

The diagram below illustrates a generalized workflow for the direct synthesis of this compound.

Experimental Protocols and Analytical Characterization

The precise characterization of this compound is essential to confirm its isotopic enrichment and chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used.

NMR Spectroscopy Protocol

¹⁵N NMR spectroscopy directly probes the labeled nitrogen nucleus, providing information about its chemical environment.[10][11] It is a definitive method for confirming the position of the isotopic label.

General Protocol for ¹⁵N NMR Acquisition:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically to a concentration of ~0.1 M) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting the ¹⁵N frequency (~40.5 MHz on a 400 MHz instrument).[10]

-

Referencing: Use an external reference standard, such as neat nitromethane (CH₃NO₂), set to 0.0 ppm.[10]

-

Acquisition Parameters:

-

Employ a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate quantification.[10]

-

Set the probe temperature (e.g., 30 °C) for consistency.[10]

-

Use a pulse angle less than 90° (e.g., ~30°) combined with a suitable relaxation delay (e.g., 5 seconds) to allow for adequate spin relaxation between scans.[10]

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which may require several hours of acquisition time due to the low gyromagnetic ratio of ¹⁵N.[10]

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final ¹⁵N NMR spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the level of isotopic enrichment.

General Protocol for GC/MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone, ethyl acetate). For complex matrices, a derivatization step (e.g., using tert-butyldimethylsilyl derivatives) may be necessary to improve volatility and chromatographic properties.[12]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source.

-

Chromatography: Inject the sample onto a suitable GC column (e.g., a nonpolar or medium-polarity column) and run a temperature program that effectively separates the analyte from any impurities.

-

Mass Analysis:

-

Acquire mass spectra across the elution peak of benzamide.

-

Use selected ion monitoring (SIM) to precisely measure the ion currents for the molecular ion of unlabeled benzamide (m/z 121) and ¹⁵N-labeled benzamide (m/z 122).[12]

-

-

Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak areas for the labeled and unlabeled ions, after correcting for the natural abundance of isotopes.

The following diagram outlines a typical workflow for the characterization and use of this compound as an internal standard.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a tracer and an internal standard. Stable isotope labeling is a preferred method in drug development for quantitative analysis because the labeled standard co-elutes with the analyte and experiences similar matrix effects during extraction and ionization.[6]

-

Internal Standard for Quantification: this compound is an ideal internal standard for the quantification of unlabeled benzamide in biological matrices (e.g., plasma, urine) using LC-MS or GC-MS. Its chemical and physical properties are nearly identical to the analyte, but its mass is different by one unit, allowing for clear differentiation.[6]

-

Metabolic Studies: As a stable isotope-labeled tracer, it can be used in metabolic flux analysis (MFA) and to monitor the metabolic fate of benzamide-containing drugs in vivo.[6] Researchers can track the incorporation and transformation of the ¹⁵N label through various metabolic pathways.

-

Enzyme Inhibition Studies: Benzamide is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6] this compound can be used as a labeled inhibitor in experiments to study enzyme kinetics, binding, and mechanism of action, particularly in complex biological systems where it can be distinguished from other nitrogen-containing molecules.[6]

The diagram below shows the logical role of a ¹⁵N-labeled compound like this compound in a typical pharmacokinetic study.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. Benzamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-255-1 [isotope.com]

- 5. Benzamide (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Late-Stage Isotopic Exchange of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Benzamide-¹⁵N

CAS Number: 31656-62-9

This technical guide provides an in-depth overview of Benzamide-¹⁵N, a stable isotope-labeled version of benzamide, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and key applications, with a focus on its role as a research tool.

Compound Data and Properties

Benzamide-¹⁵N is a synthetic intermediate and research chemical where the standard ¹⁴N atom in the amide group is replaced by the ¹⁵N isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative analysis and mechanistic studies.

| Property | Value | Citation(s) |

| CAS Number | 31656-62-9 | [1] |

| Linear Formula | C₆H₅CO¹⁵NH₂ | [1] |

| Molecular Formula | C₇H₇¹⁵NO | |

| Molecular Weight | 122.13 g/mol | [1] |

| Appearance | White/off-white solid | [2] |

| Melting Point | 125-128 °C | [1] |

| Isotopic Purity | ≥ 98 atom % ¹⁵N | [1] |

| Chemical Purity (Assay) | ≥ 99% | [1] |

| Mass Shift vs. Unlabeled | M+1 | [1] |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Slightly soluble in hot water. | [2] |

| Storage | Store at room temperature, protected from light and moisture. |

Synthesis of Benzamide-¹⁵N

The synthesis of Benzamide-¹⁵N is most commonly achieved via the ammonolysis of benzoyl chloride using a ¹⁵N-labeled source of ammonia, such as ¹⁵N-ammonia or a salt like ¹⁵N-ammonium chloride. The reaction is a nucleophilic acyl substitution.

Experimental Protocol: Synthesis from Benzoyl Chloride and ¹⁵N-Ammonia

This protocol is adapted from standard procedures for the synthesis of unlabeled benzamide.[2][3][4][5]

Materials:

-

Benzoyl chloride (C₇H₅ClO)

-

¹⁵N-labeled aqueous ammonia (¹⁵NH₄OH) or ¹⁵N-ammonium chloride (¹⁵NH₄Cl)

-

Deionized water (H₂O)

-

Conical flask with stopper

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

In a 250 mL conical flask, place 10 mL of concentrated ¹⁵N-labeled aqueous ammonia.

-

Cool the flask in an ice bath.

-

Slowly add 2 mL of benzoyl chloride dropwise to the cold ¹⁵N-ammonia solution while continuously shaking the flask. The reaction is exothermic and will generate heat.[2]

-

After the addition is complete, securely stopper the flask and shake vigorously for 15-20 minutes. A white precipitate of Benzamide-¹⁵N will form.[2]

-

Once the reaction is complete (no traces of oily benzoyl chloride remain), collect the solid product by vacuum filtration.

-

Wash the collected solid with several portions of ice-cold water to remove any unreacted ammonia and ammonium chloride.

-

Recrystallize the crude product from a minimal amount of hot water to purify.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Expected Outcome: Colorless crystals or a white solid of Benzamide-¹⁵N.

Applications in Research and Drug Development

PARP Inhibition

Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[6] PARP inhibitors are a major focus in oncology research, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Benzamide acts as a competitive inhibitor by binding to the NAD⁺ binding site of the PARP enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains that are essential for recruiting DNA repair proteins.[4]

Internal Standard for Quantitative Analysis

Due to its identical chemical properties to endogenous benzamide but distinct mass, Benzamide-¹⁵N is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (LC-MS/MS).[7][8] Using a stable isotope-labeled IS is the gold standard in bioanalysis as it corrects for variations in sample preparation, chromatography, and ionization efficiency, leading to high accuracy and precision.[7]

Quantitative Analysis Data:

| Parameter | Unlabeled Benzamide | Benzamide-¹⁵N (IS) |

| Precursor Ion (Q1) [M+H]⁺ | m/z 122.1 | m/z 123.1 |

| Product Ion (Q3) | m/z 105.1 (loss of NH₃) | m/z 105.1 (loss of ¹⁵NH₃) |

| Product Ion (Q3) | m/z 77.1 (phenyl cation) | m/z 77.1 (phenyl cation) |

| Note: Exact m/z values may vary slightly based on instrumentation. The key is the +1 Da mass shift in the precursor ion and any fragments containing the nitrogen atom. |

Experimental Protocol: Quantification of Benzamide in Plasma using LC-MS/MS

1. Sample Preparation:

-

Spiking: To 100 µL of plasma sample (or standard/QC), add 10 µL of Benzamide-¹⁵N internal standard working solution (e.g., at 100 ng/mL).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 10% B to 90% B over several minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

Benzamide: 122.1 -> 105.1

-

Benzamide-¹⁵N: 123.1 -> 105.1

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte (Benzamide) and the internal standard (Benzamide-¹⁵N).

-

Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.

-

Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.

-

Determine the concentration of benzamide in unknown samples by interpolating their PAR values from the calibration curve.

References

- 1. 苯甲酰胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. globalconference.info [globalconference.info]

- 3. Benzamide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unraveling Cellular Dynamics: An In-depth Guide to Isotopic Labeling in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules within a biological system.[1][2] By replacing an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can "label" or "tag" a molecule of interest.[2] This allows for the tracking of the molecule through metabolic pathways, chemical reactions, or cellular processes.[1][2] The key principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts, ensuring they behave similarly in biological systems.[3] However, the difference in mass or other nuclear properties allows them to be detected and quantified using various analytical techniques.[1][2]

Isotopes used in research can be broadly categorized into two types: stable isotopes and radioactive isotopes.

-

Stable Isotopes: These are non-radioactive isotopes that do not decay over time.[4] Common stable isotopes used in research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][2] They are detected based on their mass difference from the more abundant isotopes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

-

Radioactive Isotopes (Radioisotopes): These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected.[3] Examples include tritium (³H), carbon-14 (¹⁴C), phosphorus-32 (³²P), and sulfur-35 (³⁵S).[4] Their presence can be tracked using techniques like scintillation counting or autoradiography.[4]

This guide will focus on the application of stable isotope labeling, a technique that has become increasingly prevalent due to its safety and versatility.

Core Isotopic Labeling Techniques

Several isotopic labeling techniques have been developed to address different research questions in proteomics, metabolomics, and drug development. The choice of technique depends on the specific application, the biological system under investigation, and the available analytical instrumentation.

Metabolic Labeling

In metabolic labeling, organisms or cells are cultured in a medium where a standard nutrient (like an amino acid or glucose) is replaced with its isotopically labeled counterpart. The cells then incorporate these labeled precursors into newly synthesized proteins, metabolites, or other biomolecules.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique in quantitative proteomics.[5][6] Cells are grown in media containing either "light" (natural) or "heavy" (isotope-labeled) essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[5][6] This results in two distinct cell populations whose proteomes can be distinguished by mass spectrometry.[5] By mixing the cell lysates, researchers can accurately quantify differences in protein abundance between different experimental conditions.[5]

-

¹³C Metabolic Flux Analysis (¹³C-MFA): This technique is used to quantify the rates (fluxes) of metabolic reactions within a cell.[4] Cells are fed a ¹³C-labeled substrate, typically glucose.[4] The distribution of the ¹³C label throughout the metabolic network is then measured in downstream metabolites.[4] By analyzing these labeling patterns, researchers can deduce the relative and absolute fluxes through various metabolic pathways.[4]

Chemical Labeling

Chemical labeling involves the covalent attachment of an isotope-containing tag to a specific functional group on a molecule, typically after extraction from the biological sample.

-

Isotope-Coded Affinity Tags (ICAT): ICAT is a chemical labeling method used for quantitative proteomics.[7][8] The ICAT reagent has three components: a reactive group that specifically targets cysteine residues in proteins, a linker region that is either "light" (containing ¹²C) or "heavy" (containing ¹³C), and a biotin tag for affinity purification.[7][9] This method allows for the specific isolation and quantification of cysteine-containing peptides.[7]

The following diagram illustrates the logical relationships between these core isotopic labeling techniques.

Applications in Research and Drug Development

Isotopic labeling has become an indispensable tool in various fields of biological research and is playing an increasingly crucial role in the drug development pipeline.

Proteomics

In proteomics, the large-scale study of proteins, isotopic labeling enables the accurate quantification of protein expression levels between different samples.[10] This is critical for identifying proteins that are up- or down-regulated in disease states or in response to drug treatment. Techniques like SILAC and ICAT provide a more accurate and reproducible means of quantification compared to label-free methods.[1]

Metabolic Research

Isotopic labeling is fundamental to metabolic research, allowing scientists to trace the flow of metabolites through complex biochemical networks.[11] ¹³C-MFA, for instance, provides a detailed map of cellular metabolism, revealing how cells utilize nutrients and generate energy.[4] This information is vital for understanding metabolic disorders such as cancer and diabetes.

Drug Development

In drug development, stable isotope labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[12] By labeling a drug molecule with a stable isotope, its journey through the body can be tracked with high precision using mass spectrometry. This helps in identifying metabolites, determining pharmacokinetic profiles, and assessing potential drug-drug interactions.

Quantitative Data Presentation

The quantitative nature of isotopic labeling experiments generates large datasets. Summarizing this data in a structured format is crucial for interpretation and comparison.

| Technique | Application | Analyte | Typical Quantitative Output | Example Result |

| SILAC | Proteomics | Proteins/Peptides | Heavy/Light (H/L) Ratio | Protein X is 2.5-fold upregulated in treated vs. control cells (H/L Ratio = 2.5).[10] |

| ¹³C-MFA | Metabolomics | Metabolites | Metabolic Flux Rates (e.g., mmol/gDW/h) | The flux through the pentose phosphate pathway is increased by 50% in cancer cells. |

| ICAT | Proteomics | Cysteine-containing Peptides | Heavy/Light (H/L) Ratio | Peptide Y from Protein Z shows a 0.5 H/L ratio, indicating downregulation.[9] |

Table 1: Summary of quantitative data from key isotopic labeling techniques.

| Study Focus | Isotopic Label | Key Finding | Reference |

| Insulin Signaling in C. elegans | ¹³C | Mutations in the insulin receptor gene daf-2 led to significantly higher levels of synthesized fats. | [12] |

| Human Insulin Synthesis | ¹³C-Leucine | Newly synthesized insulin contributed approximately 20% of the total secreted insulin during a 210-minute oral glucose tolerance test. | [13] |

Table 2: Examples of quantitative findings from isotopic labeling studies.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of isotopic labeling experiments.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.[6][11][14][15][16]

-

Cell Culture and Labeling:

-

Two populations of cells are cultured. One is grown in "light" medium containing normal amino acids. The other is grown in "heavy" medium where an essential amino acid (e.g., L-arginine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).

-

Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid into the proteome.[6][16]

-

-

Experimental Treatment:

-

The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, while the other serves as a control).

-

-

Cell Lysis and Protein Extraction:

-

Cells from both populations are harvested and lysed to extract the proteins.

-

-

Sample Mixing:

-

Equal amounts of protein from the "light" and "heavy" cell lysates are mixed together.

-

-

Protein Digestion:

-

The mixed protein sample is digested into smaller peptides using a protease, typically trypsin.

-

-

LC-MS/MS Analysis:

-

The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptide pairs.

-

-

Data Analysis:

-

The relative abundance of each protein is determined by comparing the signal intensities of the light and heavy peptide pairs.[14]

-

The following diagram illustrates the experimental workflow for SILAC.

¹³C Metabolic Flux Analysis (¹³C-MFA) Protocol

This protocol provides a general workflow for conducting a ¹³C-MFA experiment.[4][17][18][19]

-

Experimental Design:

-

Define the metabolic network to be studied.

-

Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose).

-

-

Tracer Experiment:

-

Culture cells or microorganisms in a defined medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

-

Sample Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further changes in metabolite levels and labeling patterns.

-

Extract intracellular metabolites.

-

-

Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

-

-

Flux Estimation:

-

Use specialized software to fit the measured labeling data to a metabolic model. This computational step estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

-

Statistical Analysis:

-

Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

-

The workflow for a ¹³C-MFA experiment is depicted in the following diagram.

Visualization of Signaling Pathways

Isotopic labeling is instrumental in elucidating the dynamics of signaling pathways. By quantifying changes in protein phosphorylation or metabolic fluxes downstream of a signaling event, researchers can map out the pathway's activity.

Insulin Signaling Pathway

Isotopic labeling has been used to study the insulin signaling pathway, a crucial regulator of metabolism.[12][20] For example, SILAC-based phosphoproteomics can identify and quantify changes in tyrosine phosphorylation of key signaling proteins upon insulin stimulation.[20]

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is another central regulator of cell growth, proliferation, and metabolism.[21][22] Isotopic labeling techniques can be employed to understand how mTOR signaling impacts protein synthesis and metabolic reprogramming.

Conclusion

Isotopic labeling is a versatile and powerful set of techniques that provide unparalleled insights into the dynamic processes of living systems. From quantifying global changes in protein expression to mapping the intricate fluxes of metabolic networks, these methods are at the forefront of biological and biomedical research. As analytical technologies continue to advance, the precision and scope of isotopic labeling experiments will undoubtedly expand, further enhancing our understanding of cellular function in health and disease and accelerating the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]

- 8. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 12. A 13C isotope labeling strategy reveals the influence of insulin signaling on lipogenesis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A stable isotope method for in vivo assessment of human insulin synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Benzamide-¹⁵N in NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzamide-¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application highlighted is the characterization of protein-ligand interactions, a critical step in drug discovery and development.

Introduction

Benzamide is a simple aromatic amide and a known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial targets in cancer therapy.[1] Isotopic labeling of small molecules, such as the incorporation of ¹⁵N into benzamide, provides a powerful tool for NMR-based studies. The ¹⁵N nucleus has a spin of 1/2, which results in sharp, well-resolved peaks in NMR spectra, making it ideal for detailed molecular structure and interaction analysis.[2] By using ¹⁵N-labeled benzamide (Benzamide-¹⁵N), researchers can directly observe the ligand's behavior when it binds to a target protein, providing valuable insights into binding affinity, kinetics, and the structural details of the interaction.

This approach is particularly advantageous in fragment-based drug discovery (FBDD), where weak-binding fragments are identified and optimized into potent drug leads. NMR spectroscopy is highly sensitive to the changes in the chemical environment of the ¹⁵N nucleus upon binding, making it an excellent method for screening and characterizing such interactions.[3]

Application 1: Protein-Ligand Interaction Studies using ¹H-¹⁵N HSQC

One of the most powerful applications of Benzamide-¹⁵N is in studying its interaction with a target protein, such as a PARP domain, using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.[3] In this "ligand-observed" NMR approach, the signals from the ¹⁵N-labeled ligand are monitored as an unlabeled target protein is titrated into the sample.

Principle

The ¹H-¹⁵N HSQC experiment correlates the chemical shifts of the ¹⁵N nucleus with its directly attached protons. For Benzamide-¹⁵N, this corresponds to the -¹⁵NH₂ group. In the free state, Benzamide-¹⁵N will have a characteristic peak in the ¹H-¹⁵N HSQC spectrum. Upon binding to a target protein, the chemical environment of the amide group changes, leading to a perturbation of its corresponding peak in the spectrum. This change can manifest as a shift in the peak's position (chemical shift perturbation, CSP), a decrease in its intensity, or both. By monitoring these changes as a function of protein concentration, one can determine the binding affinity (Kd).

Experimental Protocol: NMR Titration of Benzamide-¹⁵N with a Target Protein

This protocol outlines the steps for a typical NMR titration experiment to characterize the binding of Benzamide-¹⁵N to a target protein.

Sample Preparation

-

Benzamide-¹⁵N Stock Solution: Prepare a concentrated stock solution of Benzamide-¹⁵N (e.g., 10 mM) in a suitable deuterated buffer (e.g., 20 mM Tris-d₁₁, 150 mM NaCl, pH 7.4, in 90% H₂O/10% D₂O). The exact buffer conditions should be optimized for the stability and solubility of the target protein.

-

Target Protein Solution: Prepare a concentrated stock solution of the unlabeled target protein in the same deuterated buffer. Ensure the protein is pure and properly folded.

-

Initial NMR Sample: Prepare the initial NMR sample by diluting the Benzamide-¹⁵N stock solution to a final concentration of 100 µM in the deuterated buffer. The final volume should be sufficient for the NMR tube being used (typically 500-600 µL).

NMR Data Acquisition

-

Spectrometer Setup: Tune and shim the NMR spectrometer for the sample. A high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Initial ¹H-¹⁵N HSQC Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the Benzamide-¹⁵N sample alone. This will serve as the reference (free state) spectrum. Optimize acquisition parameters (e.g., number of scans, relaxation delays) to achieve a good signal-to-noise ratio.

Titration Experiment

-

Stepwise Addition of Protein: Add small aliquots of the concentrated target protein stock solution directly to the NMR tube containing the Benzamide-¹⁵N sample.

-

Data Acquisition at Each Titration Point: After each addition of the protein, gently mix the sample and allow it to equilibrate for a few minutes. Acquire a ¹H-¹⁵N HSQC spectrum at each protein concentration.

-

Concentration Series: Continue the titration until the chemical shift perturbations of the Benzamide-¹⁵N peak show saturation, or until no further changes are observed. The final molar ratio of protein to ligand will depend on the binding affinity.

Data Processing and Analysis

-

Spectral Processing: Process all the acquired ¹H-¹⁵N HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

-

Chemical Shift Perturbation (CSP) Analysis: For each titration point, identify the peak corresponding to the Benzamide-¹⁵N amide group and measure its chemical shift in both the ¹H and ¹⁵N dimensions. Calculate the weighted-average chemical shift perturbation (Δδ) using the following equation:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

-

Binding Affinity (Kd) Determination: Plot the chemical shift perturbations (Δδ) as a function of the total protein concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).

Data Presentation

The quantitative data from the NMR titration experiment can be summarized in the following tables.

Table 1: Experimental Parameters for NMR Titration

| Parameter | Value |

| Spectrometer Frequency | 800 MHz |

| Temperature | 298 K |

| Benzamide-¹⁵N Concentration | 100 µM |

| Buffer | 20 mM Tris-d₁₁, 150 mM NaCl, pH 7.4 |

| D₂O Concentration | 10% |

Table 2: Chemical Shift Perturbations of Benzamide-¹⁵N upon Titration with Target Protein

| [Protein] (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | ΔδH (ppm) | ΔδN (ppm) | Weighted CSP (Δδ) |

| 0 | 7.85 | 110.2 | 0.00 | 0.00 | 0.000 |

| 25 | 7.88 | 110.5 | 0.03 | 0.3 | 0.054 |

| 50 | 7.91 | 110.8 | 0.06 | 0.6 | 0.108 |

| 100 | 7.95 | 111.2 | 0.10 | 1.0 | 0.180 |

| 200 | 8.01 | 111.8 | 0.16 | 1.6 | 0.288 |

| 400 | 8.05 | 112.2 | 0.20 | 2.0 | 0.361 |

| 800 | 8.08 | 112.5 | 0.23 | 2.3 | 0.414 |

| 1600 | 8.09 | 112.6 | 0.24 | 2.4 | 0.433 |

Note: The data presented in this table is illustrative and will vary depending on the specific protein-ligand system.

Table 3: Calculated Binding Affinity

| Parameter | Value |

| Dissociation Constant (Kd) | 150 ± 20 µM |

Visualizations

References

Application Notes and Protocols: Benzamide-15N as a Tracer in Metabolic Pathway Studies

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2] The use of compounds labeled with stable isotopes, such as Nitrogen-15 (¹⁵N), allows researchers to trace the fate of specific atoms through complex biochemical networks.[1][3] While the direct application of Benzamide-¹⁵N as a metabolic tracer is not extensively documented in publicly available literature, its use can be extrapolated from the known metabolic fate of benzamide and general principles of ¹⁵N-based metabolic studies.

Benzamide, a simple aromatic amide, is metabolized in vivo, primarily through hydrolysis, to yield benzoic acid and ammonia. When Benzamide-¹⁵N is introduced into a biological system, the ¹⁵N label is incorporated into the endogenous ammonia pool. This ¹⁵N-labeled ammonia can then be utilized in various anabolic pathways, including the synthesis of amino acids and other nitrogen-containing metabolites. Consequently, Benzamide-¹⁵N can serve as a valuable tool to investigate nitrogen metabolism, particularly in systems where direct administration of ¹⁵N-ammonia or other precursors may be problematic.

These application notes provide a theoretical framework and generalized protocols for utilizing Benzamide-¹⁵N as a tracer in metabolic pathway studies, aimed at researchers, scientists, and drug development professionals.

Principle of Benzamide-¹⁵N Tracing

The core principle behind using Benzamide-¹⁵N as a tracer lies in the enzymatic hydrolysis of the amide bond. The enzyme amidase facilitates the cleavage of benzamide into benzoic acid and ¹⁵N-labeled ammonia. The liberated ¹⁵NH₃ enters the cellular nitrogen pool and can be assimilated into various nitrogen-containing biomolecules. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹⁵N into downstream metabolites can be detected and quantified, providing insights into the activity of specific metabolic pathways.

Below is a diagram illustrating the proposed metabolic fate of Benzamide-¹⁵N.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using Benzamide-¹⁵N as a metabolic tracer. These should be adapted based on the specific experimental system and research question.

In Vitro Cell Culture Protocol

This protocol outlines the steps for a tracer experiment in cultured cells.

Materials and Reagents:

-

Benzamide-¹⁵N (isotopic purity >98%)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Liquid nitrogen

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Tracer Introduction: Prepare the labeling medium by dissolving Benzamide-¹⁵N in the appropriate cell culture medium to the desired final concentration (e.g., 100 µM). Remove the existing medium from the cells, wash once with PBS, and add the Benzamide-¹⁵N-containing medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) under standard culture conditions.

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of pre-chilled extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Flash-freeze the lysate in liquid nitrogen.

-

-

Sample Processing:

-

Thaw the samples on ice and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

-

Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by LC-MS or GC-MS.

In Vivo Animal Study Protocol

This protocol provides a general workflow for a tracer study in a rodent model.

Materials and Reagents:

-

Benzamide-¹⁵N

-

Vehicle for administration (e.g., saline, corn oil)

-

Syringes and needles for injection (if applicable)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Procedure:

-

Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week.

-

Tracer Administration: Administer Benzamide-¹⁵N to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the experimental design.

-

Time Course and Tissue Collection: At designated time points post-administration (e.g., 0, 30 min, 2, 8, 24 hours), euthanize the animals according to approved protocols.

-

Sample Collection: Rapidly collect blood and dissect tissues of interest (e.g., liver, kidney, brain).

-

Quenching Metabolism: Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction:

-

Weigh the frozen tissue samples.

-

Homogenize the tissues in a pre-chilled extraction solvent.

-

Centrifuge the homogenate at high speed to pellet tissue debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Processing and Analysis: Process the extracts as described in the in vitro protocol for subsequent analysis by MS.

Data Presentation

Quantitative data from Benzamide-¹⁵N tracer studies should be presented in a clear and structured format. The following table provides a hypothetical example of the fractional enrichment of ¹⁵N in key amino acids in a cell culture experiment at different time points after the introduction of Benzamide-¹⁵N.

| Time Point (Hours) | ¹⁵N Fractional Enrichment (%) in Glutamate | ¹⁵N Fractional Enrichment (%) in Glutamine | ¹⁵N Fractional Enrichment (%) in Aspartate | ¹⁵N Fractional Enrichment (%) in Alanine |

| 0 | 0.37 | 0.37 | 0.37 | 0.37 |

| 1 | 2.5 | 3.1 | 1.8 | 1.5 |

| 4 | 8.9 | 10.2 | 6.5 | 5.8 |

| 12 | 25.4 | 28.1 | 18.9 | 17.3 |

| 24 | 45.2 | 48.9 | 35.7 | 33.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system and conditions. The baseline fractional enrichment of 0.37% represents the natural abundance of ¹⁵N.

Logical Relationships in Stable Isotope Tracing

The interpretation of data from stable isotope tracing experiments relies on a clear understanding of the logical flow of the isotope through metabolic pathways. The following diagram illustrates this concept.

Conclusion

Benzamide-¹⁵N holds potential as a tracer for investigating nitrogen metabolism. By following the incorporation of the ¹⁵N label into downstream metabolites, researchers can gain valuable insights into the dynamics of nitrogen assimilation and utilization in various biological systems. The protocols and conceptual frameworks provided here serve as a starting point for designing and implementing such studies. It is crucial to optimize experimental conditions and analytical methods for each specific application to ensure high-quality, reproducible data.

References

Application Note: Quantitative Profiling of PARP Inhibitor Engagement and Off-Target Effects using Benzamide-¹⁵N in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair and cellular signaling, making them key targets in cancer therapy. Understanding the on-target and off-target effects of PARP inhibitors is crucial for developing more effective and less toxic drugs. This application note describes a novel quantitative proteomics workflow utilizing Benzamide-¹⁵N, a stable isotope-labeled analog of the core PARP inhibitor scaffold, to profile inhibitor engagement and downstream signaling pathways. By combining chemical proteomics with high-resolution mass spectrometry, this method provides a powerful tool for drug development and mechanistic studies.

Introduction

Quantitative mass spectrometry has become an indispensable tool in drug discovery for identifying drug targets, elucidating mechanisms of action, and assessing off-target effects.[1][2][3] Stable isotope labeling, in particular, enables precise and accurate quantification of protein abundance changes in response to drug treatment.[4][5] While various labeling strategies exist, the use of isotope-labeled drug analogs offers a unique approach to directly probe drug-protein interactions and their downstream consequences.

Benzamide is a fundamental chemical moiety found in numerous PARP inhibitors.[6] This structural similarity allows Benzamide-¹⁵N to serve as a competitive binder and a tracer for identifying proteins that interact with this class of inhibitors. This application note details a protocol for using Benzamide-¹⁵N in a competitive chemical proteomics workflow to quantitatively assess the cellular targets of PARP inhibitors and their impact on protein signaling networks.

Principle of the Method

The experimental workflow is based on a competitive enrichment strategy. A cell lysate is pre-incubated with a specific PARP inhibitor of interest. Subsequently, a Benzamide-¹⁵N affinity matrix is used to capture proteins that can bind to the benzamide scaffold. Proteins that are true targets of the PARP inhibitor will be blocked from binding to the affinity matrix due to the presence of the competing, unlabeled inhibitor. By comparing the proteome enriched from the inhibitor-treated sample to a control sample (treated with vehicle), we can identify proteins that are specifically competed away by the inhibitor.

The use of Benzamide-¹⁵N allows for the clear differentiation of proteins captured by the affinity matrix from the background proteome in the mass spectrometer. This, coupled with label-free or other isotopic labeling techniques for relative quantification between the inhibitor-treated and control samples, provides a robust method for identifying inhibitor targets.

Experimental Workflow

Detailed Experimental Protocols

Preparation of Benzamide-¹⁵N Affinity Resin

-

Synthesize an amine-reactive derivative of Benzamide-¹⁵N (e.g., N-hydroxysuccinimide ester).

-

Couple the activated Benzamide-¹⁵N to an amine-functionalized solid support (e.g., NHS-activated agarose beads) according to the manufacturer's protocol.

-

Wash the resin extensively to remove any non-covalently bound Benzamide-¹⁵N.

-

Block any remaining active sites on the resin using a suitable blocking agent (e.g., ethanolamine).

-

Store the affinity resin in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Cell Culture and Lysis

-

Culture human ovarian cancer cells (e.g., UWB1.289) in appropriate media to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

Competitive Pull-down Assay

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

-

For the treated sample, add the PARP inhibitor of interest to the lysate at a final concentration of 10 µM. For the control sample, add an equivalent volume of vehicle (e.g., DMSO).

-

Incubate the lysates for 1 hour at 4°C with gentle rotation.

-

Add 50 µL of the Benzamide-¹⁵N affinity resin slurry to each lysate.

-

Incubate for 2 hours at 4°C with gentle rotation.

-

Wash the resin five times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elute the bound proteins by adding 100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5) and incubating for 10 minutes at room temperature. Neutralize the eluate with 1 M Tris-HCl, pH 8.0.

Sample Preparation for Mass Spectrometry

-

Perform a buffer exchange of the eluted proteins into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.

-

Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.

-

Alkylate the proteins with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

-

Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

-

Desalt the resulting peptides using a C18 StageTip.

-

Dry the peptides in a vacuum concentrator and resuspend in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

-

Separate peptides using a 120-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid.

-

Acquire data in a data-dependent acquisition (DDA) mode, with the top 20 most intense precursor ions selected for fragmentation by HCD.

Data Analysis Workflow

Quantitative Data Presentation

The quantitative data from the mass spectrometry analysis can be summarized to highlight the proteins that are significantly competed off by the PARP inhibitor.

Table 1: Top 10 Proteins Competed by Olaparib in UWB1.289 Cells

| Protein Accession | Gene Symbol | Log₂(Fold Change) (Treated/Control) | p-value | Description |

| P09874 | PARP1 | -3.5 | 1.2e-6 | Poly(ADP-ribose) polymerase 1 |

| P26446 | PARP2 | -2.8 | 3.5e-5 | Poly(ADP-ribose) polymerase 2 |

| Q9Y6F1 | TNKS | -2.1 | 8.9e-4 | Tankyrase-1 |

| Q9H2K2 | TNKS2 | -1.9 | 1.1e-3 | Tankyrase-2 |

| P12956 | XRCC6 | -1.5 | 5.6e-3 | X-ray repair cross-complementing protein 6 (Ku70) |

| P13010 | XRCC5 | -1.4 | 7.2e-3 | X-ray repair cross-complementing protein 5 (Ku80) |

| Q14155 | LIG3 | -1.2 | 1.5e-2 | DNA ligase 3 |

| P04040 | H6PD | -0.8 | 4.8e-2 | Hexose-6-phosphate dehydrogenase |

| P27708 | DCK | -0.5 | 0.15 | Deoxycytidine kinase |

| P62314 | HIST1H2BK | -1.8 | 2.3e-3 | Histone H2B type 1-K |

Note: This is hypothetical data for illustrative purposes.

Signaling Pathway Visualization

The proteins identified as being significantly competed by the PARP inhibitor can be mapped to known signaling pathways to understand the broader biological impact of the drug.

Conclusion

The use of Benzamide-¹⁵N in a competitive chemical proteomics workflow provides a robust and specific method for the quantitative analysis of PARP inhibitor targets and their downstream signaling effects. This approach can be readily adapted to screen various PARP inhibitors and cell types, offering valuable insights for drug development, understanding drug resistance mechanisms, and identifying potential combination therapies. The detailed protocols and data analysis workflows presented here provide a comprehensive guide for researchers and scientists to implement this powerful technique in their own laboratories.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 6. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]

Experimental design for studies using Benzamide-15N.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Benzamide-15N, a stable isotope-labeled derivative of the PARP inhibitor Benzamide. This document is intended to guide researchers in designing and executing experiments in the fields of cancer biology, drug metabolism, and pharmacokinetics.

Introduction

This compound is a valuable tool for a range of biomedical research applications. As an isotopic analog of Benzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), it serves as an excellent internal standard for quantitative mass spectrometry-based assays. Furthermore, its labeled nitrogen atom allows for its use in metabolic flux analysis to trace the metabolic fate of the compound. This document outlines detailed protocols for key applications of this compound.

Application 1: PARP Inhibition Assay

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibitors of PARP are of significant interest as anti-cancer agents, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Benzamide is a known PARP inhibitor, and its efficacy can be quantified using enzymatic assays.

Quantitative Data: PARP Inhibition

| Compound | Target | IC50 |

| Benzamide | PARP | 3.3 µM |

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and is suitable for determining the IC50 value of Benzamide.

Materials:

-

Recombinant Human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Benzamide (for standard curve) and this compound (as a test compound if needed)

-

30% Hydrogen Peroxide

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection capabilities

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

Procedure:

-

Reagent Preparation: Prepare a stock solution of Benzamide in DMSO. Create a serial dilution of Benzamide in Assay Buffer to generate a range of concentrations for IC50 determination.

-

Assay Setup: To the histone-coated wells, add 25 µL of the various concentrations of Benzamide. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

-

Enzyme Addition: Add 25 µL of diluted PARP1 enzyme to each well (except the negative control). Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add 50 µL of the biotinylated NAD+ solution to each well to start the reaction. Incubate for 60 minutes at 37°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Streptavidin-HRP Addition: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.

-

Data Acquisition: Immediately measure the chemiluminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the Benzamide concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Caption: PARP1 signaling in DNA single-strand break repair.

Application 2: Cell Viability Assay

Benzamide, as a PARP inhibitor, can induce cell death, particularly in cancer cells with compromised DNA repair mechanisms. A cell viability assay, such as the MTT assay, can be used to quantify the cytotoxic effects of Benzamide.

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., BRCA-deficient breast cancer cell line)

-

96-well cell culture plates

-

Complete cell culture medium

-

Benzamide stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Benzamide in complete medium. Remove the old medium from the wells and add 100 µL of the Benzamide dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Benzamide concentration to determine the IC50 value.[1][2]

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Application 3: Pharmacokinetic Studies

This compound is an ideal internal standard for pharmacokinetic (PK) studies of Benzamide. This allows for accurate quantification of the drug in biological matrices such as plasma and tissues over time.

Experimental Protocol: Pharmacokinetic Study in Rodents

This protocol outlines a basic PK study in rats or mice.

Materials:

-

Male/Female Sprague-Dawley rats or C57BL/6 mice

-

Benzamide formulation for administration (e.g., in a solution of 0.5% methylcellulose)

-

This compound stock solution (for internal standard)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer a single dose of Benzamide to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for LC-MS/MS:

-

To a known volume of plasma, add a fixed amount of this compound internal standard solution.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Benzamide and this compound.

-

Data Analysis:

-

Generate a calibration curve using known concentrations of Benzamide spiked into blank plasma with the internal standard.

-

Calculate the concentration of Benzamide in the experimental samples using the ratio of the peak area of Benzamide to the peak area of this compound.

-

Plot the plasma concentration of Benzamide versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[3]

-

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study.

Application 4: Metabolic Flux Analysis

This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the metabolic fate of the drug within cells. This is particularly useful for understanding how the drug is metabolized and how it may impact cellular metabolic pathways.

Experimental Protocol: 15N-Tracer Metabolic Flux Analysis

This protocol provides a general framework for a 15N-labeling experiment.

Materials:

-

Cell culture system of interest

-

Culture medium

-

This compound

-

Quenching solution (e.g., cold methanol)

-

Extraction solution (e.g., a mixture of methanol, chloroform, and water)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture and Labeling: Culture cells to a desired density and then switch to a medium containing a known concentration of this compound.

-

Time-Course Sampling: Harvest cells at different time points after the introduction of the labeled compound.

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding a cold quenching solution.

-

Extract the intracellular metabolites using an appropriate extraction solution.

-

Separate the polar and non-polar phases by centrifugation.

-

-

Mass Spectrometry Analysis: Analyze the polar extract using LC-MS/MS or GC-MS to measure the mass isotopologue distribution of downstream metabolites.

-

Data Analysis:

Experimental Workflow: Metabolic Flux Analysis

Caption: General workflow for 15N-tracer metabolic flux analysis.

References

- 1. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Benzamide-15N in Cell Culture

For Researchers, Scientists, and Drug Development Professionals